N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine, also known as MBA236, is a synthetic indole derivative designed as a potential therapeutic agent for Alzheimer's disease. [] It belongs to the class of cholinesterase and monoamine oxidase dual inhibitors. [] MBA236 is a subject of preclinical research investigating its potential for treating neurodegenerative disorders. []
MBA236 was synthesized based on modifications of the parent compound N-((5-(3-(1-benzylpiperidin-4-yl)propoxy)-1-methyl-1H-indol-2-yl)methyl)-N-methylprop-2-yn-1-amine (ASS234) and guided by quantitative structure-activity relationship (QSAR) predictions. [] The synthesis process involved introducing specific chemical modifications to enhance the desired inhibitory activity against cholinesterase and monoamine oxidase enzymes. []
The molecular structure of MBA236 contains an indole core, a piperidine ring substituted with a 2-methylbenzyl group, and a propoxy linker connecting the two. [] These structural features are believed to be crucial for its interaction with the target enzymes, cholinesterase and monoamine oxidase. []
Currently, MBA236 is being investigated in preclinical research for its potential therapeutic benefits in treating Alzheimer's disease. [] The dual inhibition of cholinesterase and monoamine oxidase by MBA236 suggests its potential in addressing multiple targets involved in the pathogenesis of Alzheimer's disease. []
CAS No.: 228113-66-4
CAS No.: 4260-20-2
CAS No.: 103-12-8
CAS No.: 10028-14-5
CAS No.: 13538-21-1
CAS No.: 720-00-3